molecular formula C14H22N2O2S B369118 1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine CAS No. 433972-02-2

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Cat. No.: B369118
CAS No.: 433972-02-2
M. Wt: 282.4g/mol
InChI Key: JREOVLFUWFJUDX-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a sulfonyl group attached to a trimethylphenyl moiety

Preparation Methods

The synthesis of 1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine typically involves the reaction of 1-methylpiperazine with 2,3,4-trimethylbenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, which can modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine can be compared with other sulfonyl-containing piperazine derivatives, such as:

  • 1-Methyl-4-(4-methylphenyl)sulfonylpiperazine
  • 1-Methyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The unique substitution pattern of this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-5-6-14(13(3)12(11)2)19(17,18)16-9-7-15(4)8-10-16/h5-6H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREOVLFUWFJUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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